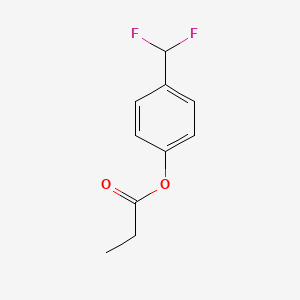

丙酸 4-(二氟甲基)-苯酯

描述

Propionic acid (PA) is an important platform chemical used in the agriculture, food, and pharmaceutical industries . It’s mainly used in the food industry but has recently found applications in the cosmetic, plastics, and pharmaceutical industries .

Molecular Structure Analysis

Propionic acid displays the general properties of carboxylic acids: it can form amide, ester, anhydride, and chloride derivatives .Chemical Reactions Analysis

Propionic acid undergoes the Hell–Volhard–Zelinsky reaction that involves α- halogenation of a carboxylic acid with bromine, catalysed by phosphorus tribromide .Physical And Chemical Properties Analysis

Propionic acid is a three-carbon naturally occurring organic acid used in various industrial applications . It was first described in 1844 by Johann Gottlieb and got its name from the Greek words “protos” (first) and “pion” (fat) because it is the shortest organic acid exhibiting fatty acid properties .科学研究应用

Protein Analysis and Labeling

Propionic acid derivatives, such as BODIPY™ FL propionic acid, are used in protein analysis and labeling . The amine-reactive BODIPY™ FL propionic acid can be used to create green-fluorescent bioconjugates following carbodiimide-activation of the carboxylic acid on the dye and reaction with amines .

Chemical Sensors

Propionic acid derivatives can be used in the development of chemical sensors . A sensor based on a photoionization detector (PID) and a zeolite layer was developed for the analysis of volatile organic compounds (VOCs), including propionic acid .

Thermal Desorption Analysis

Propionic acids can be trapped in thin zeolite layers for thermal desorption analysis . This technique allows for the detection of propionic acids even at low concentrations .

Selective Adsorption

Zeolite layers can selectively adsorb propionic acid molecules, as demonstrated in a study where zeolite 4A was found to be selective only for propionic acid .

Food and Animal Feed Preservation

Propionic acid is used as a preservative for animal feed and food for human consumption . It’s possible that derivatives of propionic acid, like the one you’re interested in, could have similar applications.

Polymer Production

Propionic acid acts as an intermediate in the production of polymers like cellulose-acetate-propionate . Derivatives of propionic acid could potentially be used in similar ways.

作用机制

Target of Action

Propionic acid and its derivatives are known to have antimicrobial properties . They are used as food preservatives and are effective against a range of microorganisms .

Mode of Action

Propionic acid, a related compound, can pass through a cell membrane into the cytoplasm in its non-dissociated form . Due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane, causing adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

Biochemical Pathways

Propionic acid can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways

Pharmacokinetics

The profens, a category of nonselective, nonsteroidal anti-inflammatory drugs (nsaids) derived from propionic acid, generally have moderately short initial half-lives of 2–5 hours .

Result of Action

Propionic acid and its salts have been used as food additives to control the contamination of food by microorganisms .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as Flammable liquids, Corrosive to metals, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). Target Organs - Respiratory system .

未来方向

属性

IUPAC Name |

[4-(difluoromethyl)phenyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-9(13)14-8-5-3-7(4-6-8)10(11)12/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEJMWROBFNQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269061 | |

| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid 4-(difluoromethyl)-phenyl ester | |

CAS RN |

1186194-58-0 | |

| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186194-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(difluoromethyl)-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

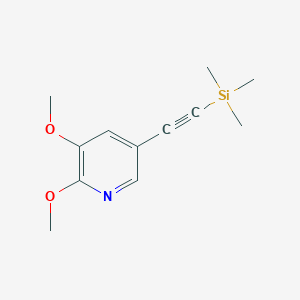

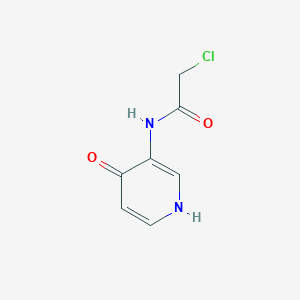

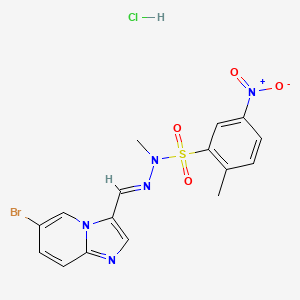

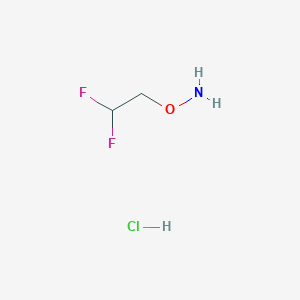

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390473.png)

![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)